![molecular formula C6H5N3 B3041312 1H-pyrazolo[4,3-b]pyridine CAS No. 272-51-5](/img/structure/B3041312.png)
1H-pyrazolo[4,3-b]pyridine
Overview
Description
1H-Pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring at specific positions (pyrazole C4 and pyridine C3) . This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug discovery. Key features include:
- Tautomerism: Unlike pyrazolo[3,4-b]pyridines, which exist in 1H- and 2H-tautomeric forms, the [4,3-b] isomer adopts a fixed 1H-configuration due to its ring fusion pattern .
- Synthesis: Derivatives are synthesized via cyclization reactions, such as the use of 5-aminopyrazole with trifluoropentanedione (e.g., compound 5 in : 1-(benzylsulfonyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine) .
- Applications: Notable roles include kinase inhibition (FGFR1, ALK) , positive allosteric modulation of mGlu4 receptors for Parkinson’s disease , and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridine can be synthesized through various methods, including:
Friedländer Condensation: This method involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to accelerate the reaction between 5-aminopyrazoles and diethyl 2-(ethoxymethylenene)-malonate, followed by condensation with phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolopyridines.
Scientific Research Applications
1H-pyrazolo[4,3-b]pyridine and its derivatives have a wide range of applications in pharmaceutical development, agrochemistry, material science, and biochemical and analytical research . These compounds have been studied for their biological activities and therapeutic potential in treating various diseases .
Scientific Research Applications
Pharmaceutical Development
- This compound is a key intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders, enhancing drug efficacy .
- 1H-pyrazolo[3,4-b]pyridines have been explored as potential therapeutic agents for different diseases . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .
- Glumetinib, a selective inhibitor of the oncoprotein c-Met, and VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), are examples of biologically active pyrazolo[4,3-b]pyridines .
- VU0418506 has demonstrated suitable in vivo pharmacokinetic properties and is a potent and selective mGlu4 PAM .
- 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives are PPARα-selective activators with different structures from fibrates and can be used to treat dyslipidemia .
Agricultural Chemistry
- This compound is used in formulating agrochemicals, contributing to effective herbicides and fungicides that improve crop yield and protection .
Material Science
- This compound plays a role in creating advanced materials like polymers and coatings, enhancing durability and resistance to environmental factors .
Biochemical Research
- This compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .
Analytical Chemistry
- This chemical is utilized as a standard in various analytical methods, aiding in the accurate detection and quantification of related compounds in complex mixtures .
Other Applications
- Pyridine derivatives, including pyrazolo[3,4-b]pyridine derivatives, have been synthesized and tested for their antimicrobial and antiproliferative activities . Some compounds have shown significant cytotoxic activities against hepatocellular carcinoma cells and breast adenocarcinoma cells .
- Pyrazolo[3,4-b]pyridines have the potential for developing amyloid plaque probes for Alzheimer's disease (AD) diagnosis .
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to selectively activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation . Additionally, it can act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, influencing neurotransmission and exhibiting anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Pyrazolo[3,4-b]pyridine
- Structural Differences : The [3,4-b] isomer has a pyrazole fused at C3 and C4 of pyridine, allowing tautomerism (1H/2H), whereas the [4,3-b] isomer is locked in the 1H-form .
- Biological Activity :
- Synthetic Accessibility : Over 300,000 derivatives reported, with diverse substituents at N1, C3, C4, C5, and C6 .
Key Data :
Compound Class | Target | IC50/EC50 | Reference |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | MELK | 32 nM | |
1H-Pyrazolo[4,3-b]pyridine | ALK | 1.58 nM |
1H-Pyrrolo[2,3-b]pyridine
Pyrazolo[4,3-c]pyridine and Other Isomers
- Positional Isomerism : Pyrazolo[4,3-c]pyridine (CAS 271-50-1) and pyrazolo[3,4-c]pyridine (CAS 271-45-4) differ in ring fusion points, leading to distinct electronic profiles .
- Activity: Pyrazolo[4,3-c]pyridine derivatives inhibit RSK2 kinases (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol) . Generally less explored than [4,3-b] and [3,4-b] isomers due to synthetic challenges .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects :
- Scaffold Switching : Replacing pyrazolo[4,3-b]pyridine with pyrrolo[2,3-b]pyrazine increased FGFR1 binding affinity but reduced metabolic stability .
Data Tables
Table 1: Kinase Inhibition Profiles
Table 2: Antiproliferative Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | A549 | 0.109 | |
1H-Pyrazolo[3,4-b]pyridine | MDA-MB-231 | 0.245 |
Biological Activity
1H-Pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications.
Structural Features and Synthesis
This compound can exist in various tautomeric forms, with the 1H-isomer being more stable than the 2H-isomer. The compound's structure allows for a variety of substitutions at different positions, which can significantly influence its biological activity.
Common Substitution Patterns
- N1 Position : Often substituted with methyl or alkyl groups.
- C3, C4, C5, C6 Positions : Various substituents can be introduced to enhance potency and selectivity.
The synthesis of 1H-pyrazolo[4,3-b]pyridines typically involves methods such as nucleophilic substitution and cyclization reactions. Recent advancements have led to efficient synthetic protocols that utilize readily available precursors, enabling the production of diverse derivatives .
Biological Activities
This compound derivatives have been studied for their potential in treating various diseases, particularly cancer and inflammatory conditions. Below are notable findings from recent studies:
Anticancer Activity
- PD-1/PD-L1 Inhibition : A series of derivatives were designed as small-molecule inhibitors targeting the PD-1/PD-L1 signaling pathway, showing promising inhibitory activity (e.g., compound D38 exhibited significant potency) .
- FLT3/CDK4 Inhibition : Compounds such as 23k demonstrated low nanomolar activity against FLT3 and CDK4 kinases, with an impressive tumor growth inhibition rate in xenograft models .
- TBK1 Inhibition : Compound 15y emerged as a potent TBK1 inhibitor with an IC50 value of 0.2 nM and showed effective antiproliferative effects across multiple cancer cell lines .
Other Biological Activities
- Neuroprotective Effects : Some derivatives have been identified as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in neurodegenerative diseases .
- Antiviral Activity : Certain compounds have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their role in antiviral therapies .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the efficacy of this compound derivatives. The following table summarizes key findings regarding the relationship between structural modifications and biological activity:
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
D38 | PD-1/PD-L1 | Not specified | Most potent inhibitor identified in the study |
23k | FLT3/CDK4 | 11 (FLT3), 7 (CDK4) | Significant tumor growth inhibition in vivo |
15y | TBK1 | 0.2 | Effective against multiple cancer cell lines |
Various | AChE | Not specified | Potential neuroprotective applications |
Case Study 1: PD-1/PD-L1 Inhibitors
A study focused on synthesizing a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives aimed at inhibiting PD-1/PD-L1 interactions. The most potent compound identified was D38, which demonstrated significant inhibitory effects in vitro.
Case Study 2: Dual FLT3/CDK4 Inhibitors
Research into dual inhibitors revealed that compound 23k not only inhibited FLT3 but also CDK4 effectively. In xenograft models, this compound showed a tumor growth inhibition rate of 67%, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrazolo[4,3-b]pyridine derivatives, and how are intermediates characterized?
- Methodological Answer : The synthesis often involves cyclization of hydrazine derivatives with pyridine precursors. For example, bromination at the 7-position (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine) is achieved via nitration and subsequent reduction using intermediates like 2-methyl-3-nitropyridin-4-ol. Structural confirmation relies on NMR, IR, and mass spectrometry, with predicted properties (e.g., pKa, density) validated computationally .
Q. How are this compound derivatives screened for initial biological activity?
- Methodological Answer : Primary screening includes kinase inhibition assays (e.g., c-Met, FGFR) using enzymatic activity measurements (IC50 values). Antimicrobial activity is tested via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains. For anticancer activity, cell viability assays (e.g., MTT) on A549, MCF-7, and MDA-MB-231 cell lines are standard .
Q. What computational tools are used to predict binding modes of this compound-based kinase inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with kinase active sites. For FGFR inhibitors, hydrogen bonding with Ala564 and hydrophobic interactions with the hinge region are critical. DFT calculations predict electronic properties influencing potency .
Advanced Research Questions
Q. How can selectivity for FGFR over off-target kinases (e.g., VEGFR, PDGFR) be engineered in this compound derivatives?
- Methodological Answer : Substituent optimization at the 3- and 6-positions is key. Introducing sulfonyl groups (e.g., 1-sulfonylpyrazolo[4,3-b]pyridines) enhances FGFR1 selectivity by reducing steric clashes with smaller active sites of VEGFR/PDGFR. Selectivity profiling using kinase panel assays (≥50 kinases) validates specificity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in c-Met inhibitors?
- Methodological Answer : Pharmacokinetic optimization (e.g., logP reduction via polar substituents) improves bioavailability. For Glumetinib, a methylpyrazole group at N-1 increases metabolic stability, while sulfone linkages enhance solubility. In vivo xenograft models (e.g., MET-exon14-mutated NSCLC) validate efficacy .
Q. How do structural modifications at the pyridine ring impact allosteric modulation of mGlu4 receptors?
- Methodological Answer : Replacing picolinamide with a pyrazolo[4,3-b]pyridine core (e.g., VU0418506) increases mGlu4 PAM potency. Substituents like 3-chloro-4-fluorophenyl at the 3-position enhance binding to the allosteric site (EC50 = 43 nM). In vivo rodent models of Parkinson’s disease confirm target engagement .
Q. What methodologies address off-target antiviral effects in HSV-1 replication cycle studies?
- Methodological Answer : Time-of-addition assays differentiate viral entry vs. replication inhibition. Derivatives with electron-withdrawing groups (e.g., nitro at C-5) block HSV-1 DNA polymerase, while maintaining low cytotoxicity (CC50 > 100 µM). Dual-target activity is ruled out via reverse genetics .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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